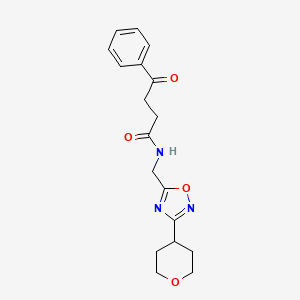
4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
Compounds with a 1,3,4-oxadiazole ring, like “4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide”, have been found to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structure and functional groups.
生物活性
4-oxo-4-phenyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C18H21N3O4
- Molecular Weight : 343.4 g/mol
- CAS Number : 2034462-20-7
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Apoptosis Induction : Some related compounds have been shown to induce apoptosis in cancer cells. For instance, studies on structurally similar oxadiazole derivatives suggest they can activate caspase pathways leading to programmed cell death in tumor cells .
- Inhibition of Tubulin Polymerization : Certain derivatives exhibit the ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapeutics .
- G Protein-Coupled Receptor Modulation : The interaction with G protein-coupled receptors (GPCRs) has been documented for related compounds, suggesting a potential pathway for modulating cellular signaling and responses .
Anticancer Activity
A study focusing on the anticancer properties of oxadiazole derivatives found that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer cell lines. The most potent derivatives had EC50 values in the nanomolar range .
| Compound | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| 5d | T47D | 0.08 | Apoptosis Induction |
| 5e | MCF7 | 0.05 | Tubulin Inhibition |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that modifications in the oxadiazole ring and substitution patterns on the phenyl group significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances potency against certain cancer types .
Case Studies
- Case Study on Apoptosis Induction : A recent study demonstrated that a derivative of oxadiazole induced apoptosis in breast cancer cells through activation of caspases, leading to cell cycle arrest and increased reactive oxygen species (ROS) levels . This suggests that this compound may share similar apoptotic pathways.
- In Vivo Studies : Preliminary in vivo studies have indicated that related compounds can reduce tumor size in xenograft models without significant toxicity to normal tissues . Further research is needed to evaluate the safety profile and therapeutic window of this compound.
属性
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-15(13-4-2-1-3-5-13)6-7-16(23)19-12-17-20-18(21-25-17)14-8-10-24-11-9-14/h1-5,14H,6-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWMJLCIMRLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













